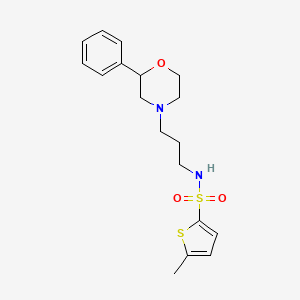![molecular formula C23H18F3N7O2 B2354281 6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207051-57-7](/img/structure/B2354281.png)
6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with several functional groups, including an oxadiazole ring, a triazolopyrimidinone ring, and a trifluoromethyl group. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and triazolopyrimidinone rings, and the introduction of the ethylphenyl and trifluoromethylbenzyl groups.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups will result in a three-dimensional structure that could have significant implications for its chemical and biological properties.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. The presence of the oxadiazole and triazolopyrimidinone rings suggests potential reactivity with electrophiles and nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to predict the exact properties of this compound.科学的研究の応用
Triazolopyrimidines and Oxadiazoles in Antimicrobial and Antituberculous Research
Triazolopyrimidines and oxadiazoles have been studied for their antimicrobial and antituberculous properties. For instance, derivatives of 4-(Het)aryl-4,7-dihydroazolopyrimidines have been synthesized and evaluated for tuberculostatic activity, with structure-activity relations analyzed to understand their potential in combating tuberculosis (Y. Titova et al., 2019). Similarly, research on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines has contributed to the development of new compounds with potential pharmaceutical applications (E. A. Lashmanova et al., 2019).
Potential Anticancer Applications
Novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives have been synthesized and investigated for their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of these compounds in cancer research (K. Nagaraju et al., 2013).
Antimicrobial Agent Development
The synthesis and evaluation of new thiophene-based heterocycles, including triazolopyrimidines, for antimicrobial activities have shown promising results against various microbial strains, further highlighting the relevance of these compounds in developing new antimicrobial agents (Y. Mabkhot et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s impossible to predict the exact safety and hazards of this compound.
将来の方向性
The study of new and complex organic compounds is a vibrant field of research with many potential future directions. This could include further synthesis and characterization studies, investigation of the compound’s mechanism of action, and exploration of potential applications.
特性
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N7O2/c1-2-14-6-8-16(9-7-14)20-28-18(35-30-20)12-32-13-27-21-19(22(32)34)29-31-33(21)11-15-4-3-5-17(10-15)23(24,25)26/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBSZSCRZDACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
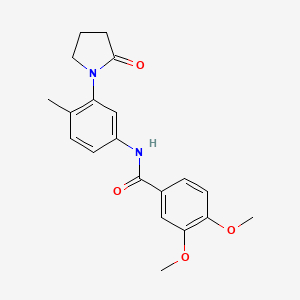
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)
![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)
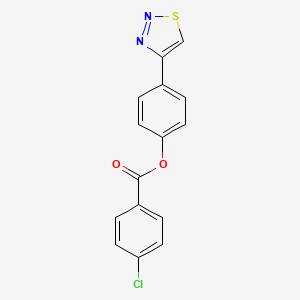
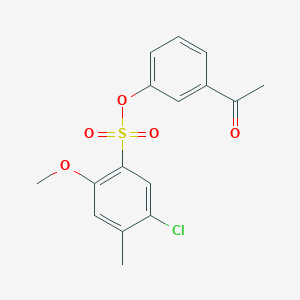
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)
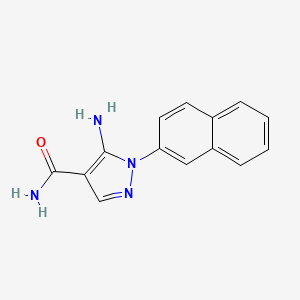
![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)
![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)
![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)
